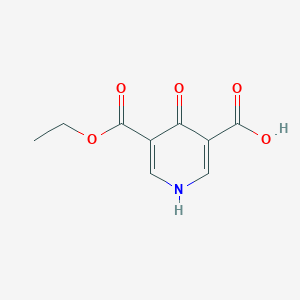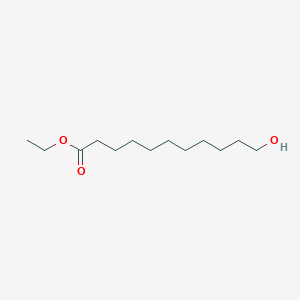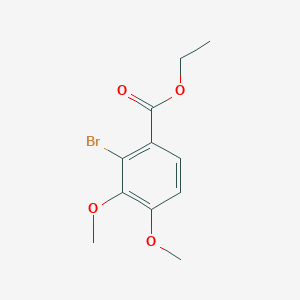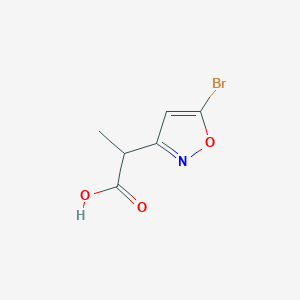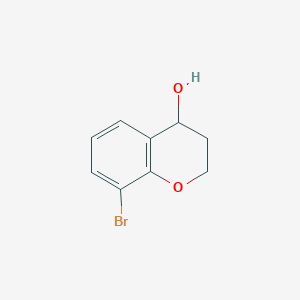
8-Bromochroman-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromochroman-4-ol is a brominated derivative of chroman-4-ol, a compound belonging to the class of oxygen-containing heterocycles The chroman-4-ol framework is significant due to its presence in various natural and synthetic compounds with diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromochroman-4-ol typically involves the bromination of chroman-4-ol. One common method is the electrophilic aromatic substitution reaction, where chroman-4-ol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromochroman-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-bromochroman-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 8-Bromochroman-4-one.
Reduction: this compound.
Substitution: Various substituted chroman-4-ol derivatives.
Applications De Recherche Scientifique
8-Bromochroman-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Bromochroman-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom enhances the compound’s ability to form strong interactions with target proteins, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Chroman-4-ol: The parent compound without the bromine substitution.
8-Chlorochroman-4-ol: A chlorinated derivative with similar properties.
8-Fluorochroman-4-ol: A fluorinated analogue with distinct reactivity.
Uniqueness: 8-Bromochroman-4-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogues, the brominated compound often exhibits enhanced potency in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
8-bromo-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2 |
Clé InChI |
VAORXMXHTGIUFI-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1O)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
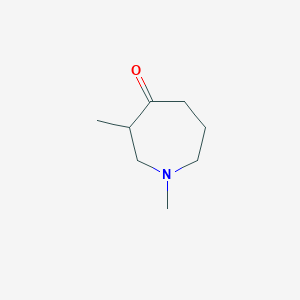

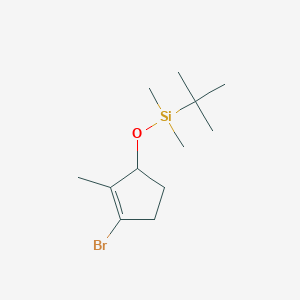

![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
